![molecular formula C17H11Cl3N2OS2 B2868159 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide CAS No. 338957-66-7](/img/structure/B2868159.png)
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide
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Description
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide is a useful research compound. Its molecular formula is C17H11Cl3N2OS2 and its molecular weight is 429.76. The purity is usually 95%.
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Biological Activity
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-[(2,6-dichlorophenyl)sulfanyl]acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, including antimicrobial, antitumor, and cytotoxic effects, supported by relevant data and case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula C17H13Cl3N2OS and a molar mass of approximately 411.33 g/mol. The structure features a thiazole ring linked to a dichlorophenyl sulfanyl group and an acetamide moiety.
Property | Value |
---|---|
Molecular Formula | C17H13Cl2N2OS |
Molar Mass | 411.33 g/mol |
Density | 1.56 g/cm³ (predicted) |
pKa | 6.63 (predicted) |
Antimicrobial Activity
Research indicates that compounds with thiazole moieties exhibit notable antimicrobial properties. In vitro studies have demonstrated that this compound shows significant activity against various bacterial strains. For instance, the minimum inhibitory concentration (MIC) values for this compound against Staphylococcus aureus and Escherichia coli were reported to be as low as 0.22 µg/mL, indicating potent antibacterial effects .
Antitumor Activity
Thiazole derivatives have also been evaluated for their antitumor potential. A study highlighted that compounds similar to this compound exhibited cytotoxicity against several cancer cell lines, including HT29 (colon cancer) and Jurkat (T-cell leukemia). The IC50 values for these compounds were found to be less than those of standard treatments like doxorubicin, suggesting that they could serve as effective alternatives in cancer therapy .
The mechanism of action for the antimicrobial and anticancer activities of this compound appears to involve the disruption of cellular processes through interaction with specific biomolecules. Molecular dynamics simulations indicated that these compounds might interact primarily through hydrophobic contacts with target proteins, which is essential for their biological efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on various thiazole derivatives demonstrated that the presence of electron-donating groups significantly enhanced antimicrobial activity. Compounds with similar structures to this compound showed synergistic effects when combined with existing antibiotics like ciprofloxacin .
- Cytotoxicity in Cancer Cells : In a comparative study involving multiple thiazole derivatives, this compound was found to exhibit cytotoxic effects comparable to established chemotherapeutics. The study emphasized the importance of substituents on the phenyl rings in enhancing cytotoxicity against cancer cells .
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-(2,6-dichlorophenyl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl3N2OS2/c18-11-5-2-1-4-10(11)14-8-25-17(21-14)22-15(23)9-24-16-12(19)6-3-7-13(16)20/h1-8H,9H2,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNALVVIDNFLPCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CSC(=N2)NC(=O)CSC3=C(C=CC=C3Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl3N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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